tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate
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Overview
Description
tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate: is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is characterized by its spirocyclic structure, which includes a carbamate functional group and an oxaspiro ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxaspiro compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological systems. It can serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its spirocyclic structure may impart unique pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
- tert-Butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate
- tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate
Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(5-oxaspiro[2.5]octan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-7-12(9)5-4-6-15-8-12/h9H,4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLHGDYACTVNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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